Cas no 6274-24-4 ((3-Aminophenoxy)acetic Acid)

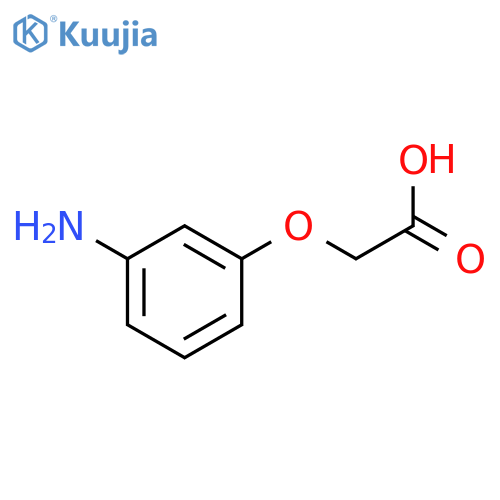

(3-Aminophenoxy)acetic Acid structure

商品名:(3-Aminophenoxy)acetic Acid

CAS番号:6274-24-4

MF:C8H9NO3

メガワット:167.16196

CID:523633

(3-Aminophenoxy)acetic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Aminophenoxyacetic acid

- 2-(3-aminophenoxy)acetic acid

- 3-AMINO-PHENOXY-ACETIC ACID

- Acetic acid,2-(3-aminophenoxy)-

- (3-aminophenoxy)acetic acid(SALTDATA: FREE)

- 3-Amino-phenylaetherglykolsaeure

- (3-Aminophenoxy)acetic Acid

-

- インチ: InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)

- InChIKey: OIWJQYPZFXSJRU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OCC(=O)O)N

計算された属性

- せいみつぶんしりょう: 167.05800

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 72.55000

- LogP: 1.31340

(3-Aminophenoxy)acetic Acid セキュリティ情報

(3-Aminophenoxy)acetic Acid 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(3-Aminophenoxy)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72964-0.1g |

2-(3-aminophenoxy)acetic acid |

6274-24-4 | 0.1g |

$591.0 | 2023-06-02 | ||

| Enamine | EN300-72964-2.5g |

2-(3-aminophenoxy)acetic acid |

6274-24-4 | 2.5g |

$1315.0 | 2023-06-02 | ||

| Enamine | EN300-72964-0.25g |

2-(3-aminophenoxy)acetic acid |

6274-24-4 | 0.25g |

$617.0 | 2023-06-02 | ||

| Enamine | EN300-72964-5.0g |

2-(3-aminophenoxy)acetic acid |

6274-24-4 | 5g |

$1945.0 | 2023-06-02 | ||

| Enamine | EN300-72964-0.05g |

2-(3-aminophenoxy)acetic acid |

6274-24-4 | 0.05g |

$563.0 | 2023-06-02 | ||

| TRC | A618995-100mg |

(3-Aminophenoxy)acetic Acid |

6274-24-4 | 100mg |

$ 178.00 | 2023-04-19 | ||

| TRC | A618995-250mg |

(3-Aminophenoxy)acetic Acid |

6274-24-4 | 250mg |

$ 282.00 | 2023-04-19 | ||

| A2B Chem LLC | AG68276-1g |

(3-Aminophenoxy)acetic acid |

6274-24-4 | 95% | 1g |

$164.00 | 2024-04-19 | |

| A2B Chem LLC | AG68276-250mg |

(3-Aminophenoxy)acetic acid |

6274-24-4 | 95% | 250mg |

$97.00 | 2024-04-19 | |

| Crysdot LLC | CD12051093-10g |

3-Aminophenoxyacetic acid |

6274-24-4 | 95+% | 10g |

$1369 | 2024-07-24 |

(3-Aminophenoxy)acetic Acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

6274-24-4 ((3-Aminophenoxy)acetic Acid) 関連製品

- 2298-36-4(2-(4-aminophenoxy)acetic acid)

- 59954-04-0(Methyl 2-(4-aminophenoxy)acetate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬